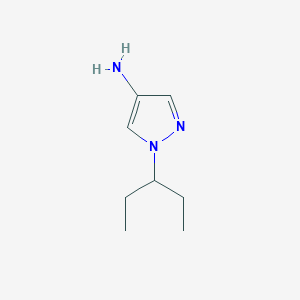

1-(Pentan-3-yl)-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pentan-3-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 3-pentanone with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group at position 4 can undergo alkylation or acylation to form secondary amines or amides, respectively.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C | N-Alkylated derivatives (e.g., 4-(methylamino)-1-(pentan-3-yl)-1H-pyrazole) | Steric hindrance from the pentan-3-yl group may slow reaction kinetics. |

| Acylation | Acetyl chloride, pyridine, room temperature | 4-Acetamido-1-(pentan-3-yl)-1H-pyrazole | Amide formation is typically faster than alkylation due to lower steric demand. |

Electrophilic Aromatic Substitution

The pyrazole ring is aromatic and can undergo electrophilic substitution. The amine group at position 4 acts as a strong activating, ortho/para-directing group.

Note: The bulky pentan-3-yl group at position 1 may sterically hinder substitutions at position 5, favoring position 3 .

Condensation and Cyclization Reactions

The amine group can participate in condensation reactions to form heterocyclic systems.

Oxidation and Reduction

The amine group and pyrazole ring may undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation of Amine | H₂O₂, Fe³⁺ catalyst | 4-Nitroso-1-(pentan-3-yl)-1H-pyrazole |

| Reduction of Pyrazole Ring | H₂, Pd/C | Partially saturated pyrazoline derivatives |

Coordination Chemistry

The amine and pyrazole nitrogen atoms can act as ligands in metal complexes.

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights the influence of substituents:

Mechanistic Insights

-

Alkylation Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbon of alkyl halides (Sₙ2 pathway).

-

Electrophilic Substitution : The amine donates electron density via resonance, activating positions 3 and 5. Steric effects from the pentan-3-yl group favor substitution at position 3 .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(Pentan-3-yl)-1H-pyrazol-4-amine have been evaluated for their ability to inhibit specific protein kinases associated with cancer progression. A notable study highlighted the design and synthesis of N-(1H-pyrazol-3-yl)quinazolin-4-amines, which showed selective inhibition of casein kinase 1δ/ε (CK1δ/ε) and cytotoxic activity against pancreatic ductal adenocarcinoma (PANC-1) cells .

Neuroprotective Properties

The inhibition of CK1δ/ε is particularly relevant for neurodegenerative diseases, suggesting that pyrazole-based compounds could be developed as therapeutic agents targeting these conditions . Further research into the biological mechanisms of this compound may reveal additional neuroprotective effects.

Materials Science

Energetic Materials

Research into pyrazole derivatives has also extended to the development of energetic materials. For example, compounds like 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine have been characterized for their explosive properties, indicating that pyrazole-based structures can be engineered for high-energy applications . While not directly related to this compound, this highlights the versatility of pyrazole compounds in creating advanced materials.

Data Tables

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition of cancer cell proliferation through targeted kinase inhibition, showcasing the potential for developing new cancer therapeutics based on this scaffold .

Case Study 2: Agricultural Efficacy

Although specific efficacy studies on this compound are scarce, analogous compounds have demonstrated effectiveness in controlling agricultural pests, suggesting a pathway for further exploration in agrochemical applications.

作用機序

The mechanism of action of 1-(Pentan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

類似化合物との比較

1-(Pentan-3-yl)-1H-pyrazole: Lacks the amine group at the 4-position.

1-(Pentan-3-yl)-3-methyl-1H-pyrazol-4-amine: Contains a methyl group at the 3-position.

1-(Pentan-3-yl)-1H-pyrazol-5-amine: The amine group is located at the 5-position instead of the 4-position.

Uniqueness: 1-(Pentan-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group and the amine functionality at the 4-position makes it a versatile compound for various applications in research and industry.

生物活性

1-(Pentan-3-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pentan-3-yl group and an amine functional group enhances its reactivity and interaction with biological molecules.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4 with a molecular weight of approximately 168.21 g/mol. The structure features a pyrazole ring substituted with a pentan-3-yl group at one nitrogen atom and an amine group at the fourth position of the ring.

Structural Representation

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell membrane integrity. Studies have shown that various pyrazole compounds can effectively combat different strains of bacteria and fungi, suggesting their potential as lead compounds in antibiotic development .

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. The amine group may facilitate interactions with inflammatory mediators or enzymes involved in the inflammatory response, potentially leading to reduced inflammation in various models .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related pyrazoles have demonstrated their ability to target specific kinases involved in cancer progression, such as casein kinase 1δ/ε (CK1δ/ε) and epidermal growth factor receptor (EGFR) .

Case Study: Anticancer Mechanism

A study evaluating similar compounds revealed that certain pyrazoles could inhibit tumor growth in vivo by inducing apoptosis in cancer cells. Molecular docking studies indicated that these compounds effectively bind to ATP-binding sites on kinases, disrupting their function and leading to reduced cell proliferation .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine | High | Low | Moderate |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Low | High | Very High |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : It may inhibit enzymes by binding to active or allosteric sites, thus modulating biochemical pathways.

- Receptor Interaction : It could act as an agonist or antagonist at specific receptors involved in signal transduction pathways.

- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

特性

IUPAC Name |

1-pentan-3-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-8(4-2)11-6-7(9)5-10-11/h5-6,8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAIFJHWYOBKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。